molecular formula C25H29NO B3626379 N-2-adamantyl-3,3-diphenylpropanamide

N-2-adamantyl-3,3-diphenylpropanamide

Cat. No.: B3626379
M. Wt: 359.5 g/mol
InChI Key: MPIDOZDTIKYBSY-UHFFFAOYSA-N
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Description

N-2-Adamantyl-3,3-diphenylpropanamide is a synthetic carboxamide derivative characterized by a diphenylpropanamide backbone substituted with a 2-adamantyl group. Adamantane derivatives are renowned for their rigid, lipophilic bicyclic structure, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-(2-adamantyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c27-24(26-25-21-12-17-11-18(14-21)15-22(25)13-17)16-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,17-18,21-23,25H,11-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDOZDTIKYBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Diphenylpropanamides are commonly synthesized via carbodiimide-mediated coupling (e.g., HOBt/EDC) or direct amidation of acid chlorides . The adamantyl variant likely follows similar protocols.
  • Substituent Impact : Bulky groups like adamantyl may enhance lipophilicity and target engagement compared to smaller substituents (e.g., methyl or chloro groups).

Pharmacological and Regulatory Comparisons

Table 2: Pharmacological and Regulatory Profiles
Compound Name Activity/Application Regulatory Status Key Findings References
N-2-Adamantyl-3,3-diphenylpropanamide (Inferred) Potential CNS/antiviral target engagement Not scheduled (research phase) Adamantyl’s metabolic stability may prolong half-life vs. non-rigid analogs N/A
β'-Phenyl fentanyl µ-opioid receptor agonist Schedule I (DEA) High abuse potential; associated with overdose fatalities
D1 (PF74 derivative) HIV-1 capsid stabilization Preclinical research Stabilizes immature HIV-1 capsid hexamers (IC50 ~1–5 µM)
3-Oxo-N,3-diphenylpropanamide Heterocyclic precursor Research chemical Used in Gewald thiophene synthesis and pyridine derivatization

Key Observations :

  • Adamantyl Advantages : The adamantyl group’s rigidity may improve pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to piperidine-based opioids like β'-phenyl fentanyl .
  • Safety Concerns: Opioid analogs (e.g., β'-phenyl fentanyl) are tightly regulated due to misuse risks, whereas non-opioid diphenylpropanamides (e.g., D1) remain in preclinical exploration .

Physicochemical and Spectroscopic Data

Table 3: Analytical Data for Selected Derivatives
Compound Name Molecular Weight (g/mol) 1H NMR Features (δ ppm) MS (ESI+) References
β'-Phenyl fentanyl 451.56 Aromatic protons (7.2–7.6), piperidine signals (~3.0–3.5) m/z 452.25 [M+H]+
2-Chloro-N,3-diphenylpropanamide 260.08 7.95 (s, NH), 4.76 (t, CH), 3.41/3.13 (dd, CH2) m/z 260.08 [M+H]+
3-(Acetoxyimino)-N,3-diphenylpropanamide 297.12 10.36 (s, NH), 4.06 (s, CH2), 2.19 (s, CH3) m/z 297.1238 [M+H]+

Key Observations :

  • Adamantyl Detection : The adamantyl group’s unique proton environment (e.g., ~1.7–2.1 ppm for bridgehead hydrogens) would distinguish it in NMR spectra compared to aromatic or aliphatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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